3-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride
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Overview
Description
3-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride is a chemical compound with the molecular formula C10H13ClN2O·HCl. It is a solid substance that is used in various scientific research applications. The compound is known for its unique structure, which includes a pyridine ring substituted with a chloro group and a piperidin-4-yloxy group.
Preparation Methods
The synthesis of 3-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride involves several steps. One common method includes the reaction of 3-chloro-2-hydroxypyridine with piperidine in the presence of a base to form the intermediate 3-chloro-2-(piperidin-4-yloxy)pyridine. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions typically involve heating and the use of solvents such as ethanol or methanol .
Chemical Reactions Analysis
3-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the chloro group.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride is used in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific proteins and enzymes.
Medicine: It is investigated for its potential therapeutic effects and as a building block for drug development.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
3-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride can be compared with other similar compounds, such as:
3-Chloro-2-(piperidin-4-yloxy)-5-(trifluoromethyl)pyridine hydrochloride: This compound has a trifluoromethyl group instead of a hydrogen atom at the 5-position of the pyridine ring, which can affect its chemical properties and biological activity.
2-Chloropyridine: This simpler compound lacks the piperidin-4-yloxy group, making it less complex but also less versatile in terms of chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it useful in a wide range of scientific research applications.
Properties
IUPAC Name |
3-chloro-2-piperidin-4-yloxypyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O.ClH/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8;/h1-2,5,8,12H,3-4,6-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNDOQVVVFUYIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=CC=N2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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